Superior Matrix Effect Correction for Propofol-d17 vs. Unlabeled Propofol
Propofol-d17 provides a precise and accurate method for propofol quantification by correcting for matrix effects, which are a primary source of error in LC-MS/MS. In a validated method, the IS-normalized matrix effect showed a coefficient of variation (CV) of ≤ 4.6% when using propofol-d17 [1]. This is in stark contrast to methods using unlabeled propofol as an IS, where matrix effects cannot be corrected, leading to potential inaccuracies and variability in reported concentrations.
| Evidence Dimension | IS-Normalized Matrix Effect |
|---|---|
| Target Compound Data | Coefficient of Variation (CV) ≤ 4.6% |
| Comparator Or Baseline | Unlabeled propofol as internal standard (or no internal standard) |
| Quantified Difference | Quantifiable correction of matrix effects with propofol-d17 (CV ≤ 4.6%) vs. uncorrected and unquantifiable matrix effects with unlabeled propofol. |
| Conditions | Human plasma, LC-APCI-MS/MS, protein precipitation with acetonitrile, linear range 4.00-1000 ng/mL. |
Why This Matters
This data confirms that propofol-d17 effectively minimizes a critical source of analytical error, ensuring the accuracy and reliability of propofol concentration measurements required for regulatory bioequivalence studies and therapeutic drug monitoring.
- [1] Tang L, Wang K, Peng C, Li X, Li L, Wang Y, Ding L. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects. Int J Clin Pharmacol Ther. 2020;58(11):664-674. PMID: 32870155. View Source
